A Proposed Synthetic Pathway for 2-Chloro-10-methyl-3,4-diazaphenoxazine: An In-depth Technical Guide
A Proposed Synthetic Pathway for 2-Chloro-10-methyl-3,4-diazaphenoxazine: An In-depth Technical Guide
Disclaimer: The synthesis of 2-Chloro-10-methyl-3,4-diazaphenoxazine is not explicitly detailed in currently available scientific literature. The following guide presents a scientifically plausible, hypothetical multi-step synthesis pathway. This route is designed based on established principles of heterocyclic chemistry and analogous reactions reported for the synthesis of related phenoxazine and diazine derivatives. All experimental protocols and data are adapted from literature precedents for similar transformations and should be considered illustrative.
This document is intended for an audience of researchers, scientists, and drug development professionals and assumes a high level of technical understanding in synthetic organic chemistry.
Retrosynthetic Analysis
A plausible retrosynthetic analysis of the target molecule, 2-Chloro-10-methyl-3,4-diazaphenoxazine, suggests a convergent synthesis strategy. The key disconnection is the formation of the central oxazine ring, a common strategy in phenoxazine synthesis. This leads to two key precursors: an appropriately substituted aminophenol and a dihalo-diazine derivative.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthesis Pathway
The proposed forward synthesis involves three main stages:
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Synthesis of the diazine precursor: 3,6-dichloropyridazine.
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Synthesis of the aminophenol precursor: 2-(methylamino)phenol.
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Condensation of the two precursors to form the final 2-Chloro-10-methyl-3,4-diazaphenoxazine.
Caption: Proposed multi-stage synthesis pathway.
Experimental Protocols
Step 1.1: Synthesis of Maleic Hydrazide
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Reaction: Maleic anhydride is reacted with hydrazine hydrate.
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Protocol: In a round-bottom flask equipped with a reflux condenser, a solution of maleic anhydride (1.0 eq) in a suitable solvent such as ethanol is prepared. Hydrazine hydrate (1.0 eq) is added dropwise with stirring. The reaction mixture is then heated to reflux for 2-3 hours. Upon cooling, the product, maleic hydrazide, precipitates and can be collected by filtration, washed with cold ethanol, and dried.
Step 1.2: Chlorination of Maleic Hydrazide
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Reaction: Maleic hydrazide is chlorinated using phosphorus oxychloride.
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Protocol: Maleic hydrazide (1.0 eq) is carefully added to an excess of phosphorus oxychloride (POCl₃, 3-5 eq) in a flask equipped with a reflux condenser and a gas trap for HCl. The mixture is heated to reflux for 4-6 hours. After cooling, the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto crushed ice. The precipitated solid, 3,6-dichloropyridazine, is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
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Reaction: N-methylation of 2-aminophenol.
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Protocol: 2-Aminophenol (1.0 eq) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). A base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq), is added to the solution. Methyl iodide (CH₃I, 1.1 eq) is then added dropwise at room temperature. The reaction mixture is stirred at room temperature for 12-24 hours. The reaction is monitored by TLC. After completion, the mixture is poured into water and extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 2-(methylamino)phenol, which can be purified by column chromatography.
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Reaction: Nucleophilic aromatic substitution reaction between 3,6-dichloropyridazine and 2-(methylamino)phenol.
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Protocol: In a round-bottom flask, 2-(methylamino)phenol (1.0 eq) and 3,6-dichloropyridazine (1.0 eq) are dissolved in a high-boiling polar aprotic solvent such as DMF or dimethyl sulfoxide (DMSO). A strong base, such as sodium hydride (NaH, 2.2 eq) or potassium tert-butoxide (t-BuOK, 2.2 eq), is added portion-wise at 0 °C. After the addition is complete, the reaction mixture is heated to 80-120 °C and stirred for 8-16 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled to room temperature, carefully quenched with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield 2-Chloro-10-methyl-3,4-diazaphenoxazine.
Quantitative Data (Illustrative)
The following table summarizes typical reaction conditions and yields for analogous transformations found in the literature for phenoxazine and related heterocyclic syntheses. This data is for illustrative purposes only and may not be representative of the actual synthesis of the target compound.
| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1.1 | Maleic anhydride, Hydrazine | Ethanol | Reflux | 2-3 | 85-95 |
| 1.2 | Maleic hydrazide | POCl₃ (neat) | Reflux | 4-6 | 70-85 |
| 2 | 2-Aminophenol, Methyl iodide | K₂CO₃, DMF | Room Temp | 12-24 | 60-75 |
| 3 | Dihalodiazine, Aminophenol | NaH, DMF | 80-120 | 8-16 | 30-50 |
Logical Workflow for Synthesis and Purification
The overall workflow from starting materials to the purified final product can be visualized as follows:
Caption: General experimental workflow.
This proposed synthesis provides a logical and feasible route to 2-Chloro-10-methyl-3,4-diazaphenoxazine based on established chemical reactions. Experimental conditions for each step would require optimization to achieve satisfactory yields and purity of the final compound. All synthetic work should be carried out by trained professionals in a well-equipped laboratory, adhering to all necessary safety precautions.
